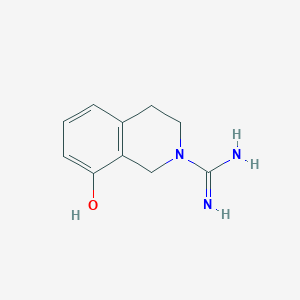
8-Hydroxydebrisoquin
説明
Synthesis Analysis
The synthesis of 8-hydroxyquinolines, including 8-Hydroxydebrisoquin, often involves the Skraup reaction, a method that has been optimized to improve yield and selectivity. For instance, the synthesis of 8-hydroxyquinoline itself has been achieved through the reaction of o-aminophenol, o-nitrophenol, and glycerol in the presence of concentrated sulfuric acid under specific conditions to ensure the formation of the desired product (Chang-yun, 2008). Another method reported involves the deuteration process for the synthesis of 4-hydroxydebrisoquine sulphate, indicating the versatility and chemical manipulability of hydroxyquinoline derivatives (Meese, 1986).
Molecular Structure Analysis
8-Hydroxyquinolines are known for their planar structure, which is crucial for their ability to chelate metal ions. The structure-activity relationships (SAR) of these compounds highlight the importance of the hydroxyquinoline nucleus in mediating various biological activities, including antimicrobial and anticancer effects (Joaquim et al., 2021).
Chemical Reactions and Properties
8-Hydroxyquinoline derivatives engage in various chemical reactions, primarily due to their metal chelating capabilities. These reactions are foundational to their applications in medicinal chemistry, analytical chemistry, and even material science. For example, the formation of complexes with transition metals enhances their antimicrobial and anticancer properties, making them valuable in therapeutic applications (Prachayasittikul et al., 2013).
Physical Properties Analysis
The physical properties of 8-hydroxyquinoline derivatives, including solubility and fluorescence, are significantly influenced by their molecular structure. For instance, the introduction of substituents can modify these properties, enhancing their utility in various applications such as fluorescence sensing and organic light-emitting diodes (OLEDs) (Wu et al., 2000).
Chemical Properties Analysis
The chemical properties of 8-hydroxyquinolines, including their reactivity and stability, are pivotal for their diverse applications. Their ability to chelate metal ions is a cornerstone of their chemical behavior, influencing their use in medicinal chemistry for the treatment of various diseases, including neurodegenerative disorders and cancer (Albrecht, Fiege, & Osetska, 2008). This chelation ability is also exploited in analytical chemistry for the detection of metal ions, showcasing the wide-ranging utility of 8-hydroxyquinoline derivatives.
科学的研究の応用
Drug Development and Biological Effects : 8-hydroxyquinolines, including 8-Hydroxydebrisoquin, demonstrate potential as drug candidates due to their diverse biological effects. They can be manipulated to generate various derivatives and nanoparticle systems, making them versatile tools in medicinal chemistry for treating diseases such as cancer, HIV, and neurodegenerative disorders (Oliveri & Vecchio, 2016) (Gupta et al., 2021).
Antimicrobial and Anticancer Agents : It's being explored for its potent activity against various targets, including as novel antimicrobial, anticancer, and anti-Alzheimer agents. Its structure provides a privileged scaffold for developing effective and low-toxic drugs against various diseases (Joaquim et al., 2021) (Saadeh et al., 2020).
Metallosupramolecular Chemistry : 8-hydroxyquinolines are integral in synthetic coordination chemistry, leading to developments in supramolecular sensors, emitting devices, and self-assembled aggregates. This shows the compound's significance in creating complex molecular systems (Albrecht et al., 2008).
Antibacterial Textiles : 8-Hydroxydebrisoquin has been used in the treatment of cotton fabrics to impart antibacterial properties, suggesting its potential in medical textiles and other applications requiring antimicrobial surfaces (Buyukakinci & Tezcan, 2018).
Treatment of COVID-19 : Hydroxychloroquine, a related compound, has been studied for its potential efficacy in treating COVID-19, illustrating the relevance of 8-hydroxyquinoline derivatives in current medical crises (Meo et al., 2020).
Neurological Applications : Certain derivatives stimulate neural stem cell proliferation, which may offer therapeutic benefits in treating dementias and replenishing neurons in the brain (Haigh et al., 2016).
Safety And Hazards
特性
IUPAC Name |
8-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-10(12)13-5-4-7-2-1-3-9(14)8(7)6-13/h1-3,14H,4-6H2,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHPFQJFGPVJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC=C2O)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196784 | |
| Record name | 8-Hydroxydebrisoquin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxydebrisoquin | |
CAS RN |
46286-45-7 | |
| Record name | 8-Hydroxydebrisoquin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046286457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxydebrisoquin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



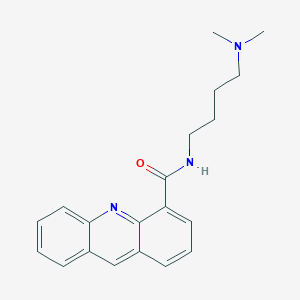
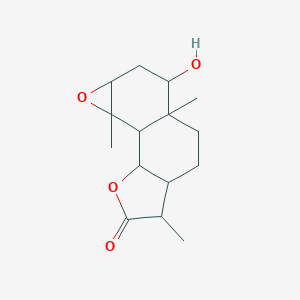
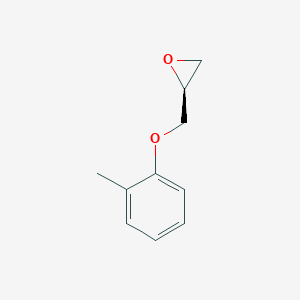
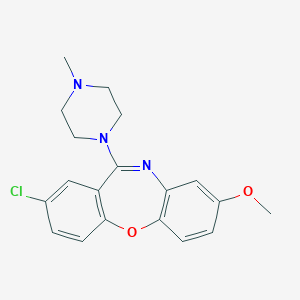
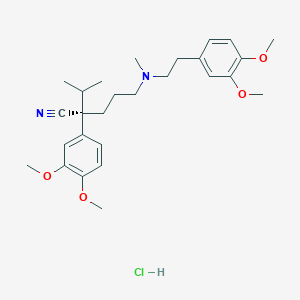
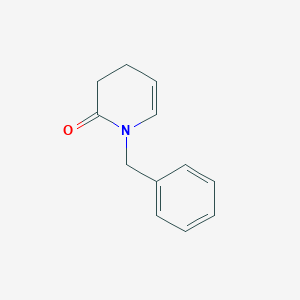
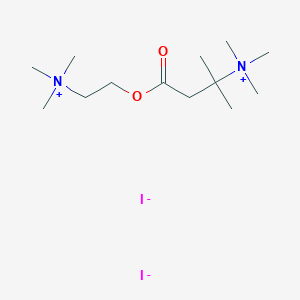
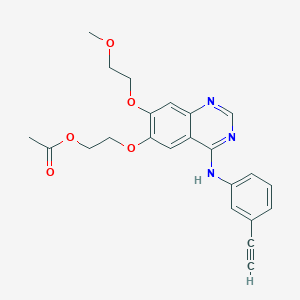


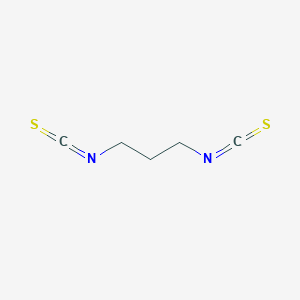

![2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine](/img/structure/B21702.png)
